3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of an ethoxy group, a benzaldehyde moiety, and a 2-methylbenzyl ether linkage. It has the molecular formula and a molecular weight of 270.32 g/mol. The compound is of interest in various scientific fields due to its potential biological activities and applications in organic synthesis.
The compound is synthesized through specific organic reactions, primarily involving 3-ethoxy-4-hydroxybenzaldehyde and 2-methylbenzyl chloride. The synthesis typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide, which facilitates the reaction at elevated temperatures.
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde belongs to the class of aromatic aldehydes and is classified as an ether due to the presence of the ether linkage with the 2-methylbenzyl group. It is also categorized under organic compounds used in medicinal chemistry and materials science.
The synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde generally follows these steps:
The reaction involves nucleophilic substitution where the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is replaced by the 2-methylbenzyl group, forming the desired ether compound.
The molecular structure of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can be represented by its canonical SMILES notation: CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C
. This indicates a complex arrangement with multiple functional groups contributing to its reactivity and properties.
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo several chemical reactions:
The mechanism of action for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde primarily involves its interactions with biological targets such as enzymes or receptors. These interactions may lead to modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound.
The compound exhibits typical characteristics associated with aromatic aldehydes:
Key chemical properties include:
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde serves several functions in scientific research:
This compound's unique structure and properties make it a valuable building block in various chemical syntheses and applications across multiple scientific disciplines.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: